REACTION_SMILES
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[Br:6][c:7]1[cH:8][n:9][cH:10][cH:11][cH:12]1.[CH2:36]1[O:37][CH2:38][CH2:39][CH2:40]1.[CH3:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47].[Cl:13][c:14]1[n:15][cH:16][cH:17][cH:18][n:19]1.[Cl:20][C:21]1=[C:32]([Cl:33])[C:30](=[O:31])[C:27]([C:28]#[N:29])=[C:24]([C:25]#[N:26])[C:22]1=[O:23].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[Na+:35].[OH-:34].[OH2:41]>>[c:7]1(-[c:18]2[cH:17][cH:16][n:15][c:14]([Cl:13])[n:19]2)[cH:8][n:9][cH:10][cH:11][cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1cccnc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncccn1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1=C(C#N)C(=O)C(Cl)=C(Cl)C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Clc1nccc(-c2cccnc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |